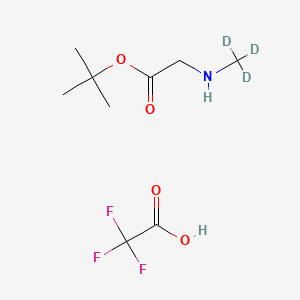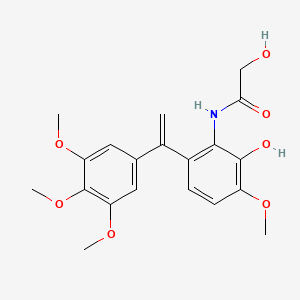
Microtubule inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Microtubule inhibitor 2 is a compound that interferes with the function of microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a critical role in cell division, intracellular transport, and maintaining cell shape. By inhibiting microtubule dynamics, this compound can disrupt these processes, making it a valuable tool in scientific research and a potential therapeutic agent in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Microtubule inhibitor 2 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and functional groups. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Microtubule inhibitor 2 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound’s structure and enhance its biological activity .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may introduce hydroxyl groups, while substitution reactions can replace functional groups with different chemical entities .
Wissenschaftliche Forschungsanwendungen
Microtubule inhibitor 2 has a wide range of scientific research applications, including:
Wirkmechanismus
Microtubule inhibitor 2 exerts its effects by binding to tubulin, the protein subunit of microtubules. This binding disrupts the polymerization and depolymerization of microtubules, leading to the inhibition of microtubule dynamics. As a result, the compound can interfere with cell division, intracellular transport, and other microtubule-dependent processes. The molecular targets and pathways involved include the mitotic spindle apparatus and various signaling pathways that regulate cell cycle progression .
Vergleich Mit ähnlichen Verbindungen
Microtubule inhibitor 2 can be compared with other microtubule-targeting agents such as:
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis.
Vinblastine: Binds to tubulin and inhibits microtubule polymerization, disrupting mitotic spindle formation.
Colchicine: Binds to tubulin and prevents microtubule assembly, affecting cell division and intracellular transport.
This compound is unique in its specific binding site and mechanism of action, which may offer advantages in overcoming drug resistance and enhancing therapeutic efficacy .
Eigenschaften
Molekularformel |
C20H23NO7 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
2-hydroxy-N-[2-hydroxy-3-methoxy-6-[1-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H23NO7/c1-11(12-8-15(26-3)20(28-5)16(9-12)27-4)13-6-7-14(25-2)19(24)18(13)21-17(23)10-22/h6-9,22,24H,1,10H2,2-5H3,(H,21,23) |
InChI-Schlüssel |
JEOLEZUCXVAHPP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
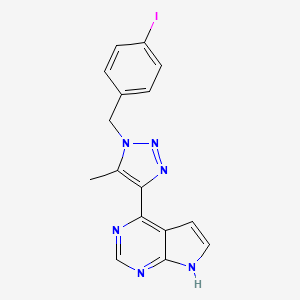
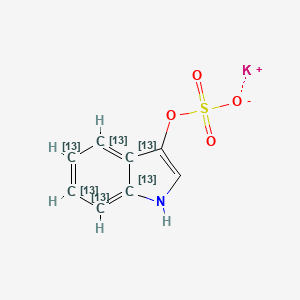

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)
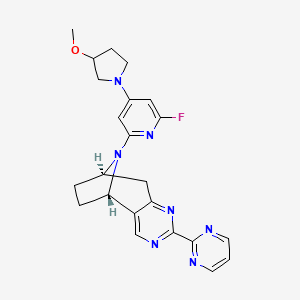
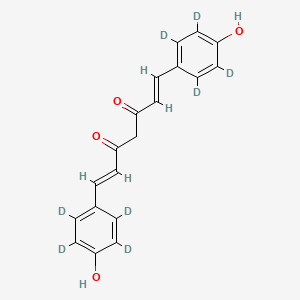

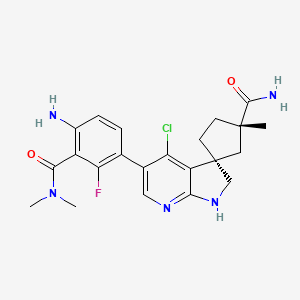
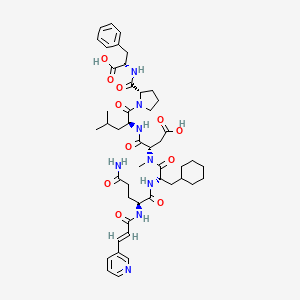


![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
